molecular formula C20H20Cl2N2O4 B298150 tert-butyl {4-[2-(2,4-dichlorobenzoyl)carbohydrazonoyl]phenoxy}acetate

tert-butyl {4-[2-(2,4-dichlorobenzoyl)carbohydrazonoyl]phenoxy}acetate

Cat. No.: B298150
M. Wt: 423.3 g/mol
InChI Key: NGHUCVPAKQXHAX-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a tert-butyl group, a phenoxyacetate moiety, and a hydrazinylidene linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {4-[2-(2,4-dichlorobenzoyl)carbohydrazonoyl]phenoxy}acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the hydrazone linkage: This involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with tert-butyl bromoacetate in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

tert-Butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl {4-[2-(2,4-dichlorobenzoyl)carbohydrazonoyl]phenoxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl {4-[2-(2,4-dichlorobenzoyl)carbohydrazonoyl]phenoxy}acetate apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications

Properties

Molecular Formula

C20H20Cl2N2O4

Molecular Weight

423.3 g/mol

IUPAC Name

tert-butyl 2-[4-[(E)-[(2,4-dichlorobenzoyl)hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C20H20Cl2N2O4/c1-20(2,3)28-18(25)12-27-15-7-4-13(5-8-15)11-23-24-19(26)16-9-6-14(21)10-17(16)22/h4-11H,12H2,1-3H3,(H,24,26)/b23-11+

InChI Key

NGHUCVPAKQXHAX-FOKLQQMPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl

SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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